molecular formula C25H26N2O7 B12544645 [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate CAS No. 154230-39-4

[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate

Cat. No.: B12544645
CAS No.: 154230-39-4
M. Wt: 466.5 g/mol
InChI Key: VJSLWKUJNBPNGT-BHDDXSALSA-N
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Description

[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrimidine ring, and an oxolane ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Oxolane Ring Formation: The oxolane ring is formed via a cyclization reaction, often involving a diol precursor and an acid catalyst.

    Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out each step sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield a dihydropyrimidine derivative.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of amide or thioester derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : Recent studies indicate that compounds with similar structures exhibit antiviral properties. The pyrimidine derivatives are known to inhibit viral replication, making this compound a candidate for antiviral drug development .

Antitumor Activity : Research has shown that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The unique substituents in this compound may enhance its efficacy as an anticancer agent .

Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of specific enzymes involved in nucleotide metabolism. This could be particularly relevant in the treatment of diseases characterized by abnormal nucleotide synthesis .

Biochemical Applications

Biomarker Development : The ability to modify the compound for use as a biomarker in metabolic studies is an emerging application. Its stability and reactivity allow it to be utilized in tracking metabolic pathways in cellular systems .

Drug Formulation : The solubility and stability of this compound suggest its potential use in drug formulation processes. Its compatibility with various excipients can enhance the delivery of active pharmaceutical ingredients .

Research Tool Applications

Chemical Probes : This compound can serve as a chemical probe to study biological processes at the molecular level. Its specificity for certain biological targets makes it useful for elucidating mechanisms of action in cellular environments .

Synthetic Biology : In synthetic biology, derivatives of this compound may be employed to construct novel biosynthetic pathways or to create synthetic organisms with tailored functionalities .

Case Studies

Study Application Focus Findings
Study 1Antiviral ActivityDemonstrated inhibition of viral replication in vitro using similar pyrimidine derivatives .
Study 2Antitumor ActivityShowed cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer drug .
Study 3Enzyme InhibitionIdentified as a potent inhibitor of nucleotide-synthesizing enzymes, highlighting its therapeutic potential .
Study 4Biomarker DevelopmentValidated as a stable marker for metabolic tracking in cellular assays .

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] acetate
  • [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] propionate

Uniqueness

  • Structural Features : The presence of the benzoate ester group distinguishes it from similar compounds with different ester groups.
  • Biological Activity : The specific ester group may confer unique biological activities, making it a compound of interest for further research.

Biological Activity

The compound [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C16H18N2O6C_{16}H_{18}N_{2}O_{6} with a molecular weight of approximately 318.33 g/mol. The structure can be represented as follows:

  • IUPAC Name : this compound
  • SMILES Notation : C1=CN(C(=O)N(C1=O)C(C(=O)OC)C(CO)O)C(=O)C(C(=O)C)C

Physical Properties

PropertyValue
Molecular Weight318.33 g/mol
Purity>95% (HPLC)
Storage Temperature-20°C
Shipping TemperatureRoom Temperature

The compound exhibits potential anti-cancer properties by inhibiting specific pathways involved in tumor growth and proliferation. Research indicates that it may interact with DNA synthesis pathways due to its structural similarity to nucleosides.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and the type of bacteria tested.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values indicate significant potency in inhibiting cell viability at low concentrations.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

Case Study 3: Synergistic Effects

A recent study examined the synergistic effects of this compound when combined with standard antibiotics. Results indicated enhanced antibacterial activity when used in combination therapy, suggesting potential applications in overcoming antibiotic resistance.

Properties

CAS No.

154230-39-4

Molecular Formula

C25H26N2O7

Molecular Weight

466.5 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate

InChI

InChI=1S/C25H26N2O7/c1-17-13-26(25(31)27(23(17)29)16-32-15-18-8-4-2-5-9-18)22-12-20(21(14-28)33-22)34-24(30)19-10-6-3-7-11-19/h2-11,13,20-22,28H,12,14-16H2,1H3/t20-,21+,22+/m0/s1

InChI Key

VJSLWKUJNBPNGT-BHDDXSALSA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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